1-Ethyltetradecyl 5-oxo-L-prolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

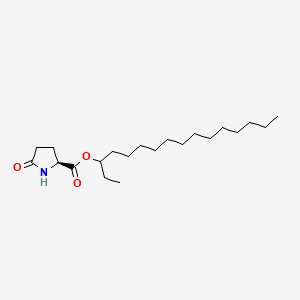

1-Ethyltetradecyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C21H39NO3 and a molecular weight of 353.54 g/mol . It is an ester derivative of 5-oxo-L-proline and is characterized by its unique structure, which includes an ethyltetradecyl group attached to the 5-oxo-L-proline moiety

Preparation Methods

The synthesis of 1-ethyltetradecyl 5-oxo-L-prolinate typically involves esterification reactions. One common method includes the reaction of 5-oxo-L-proline with ethyltetradecanol in the presence of an acid catalyst . The reaction conditions often involve heating the reactants under reflux to facilitate the formation of the ester bond. Industrial production methods may utilize continuous flow reactors to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

1-Ethyltetradecyl 5-oxo-L-prolinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyltetradecyl 5-oxo-L-prolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyltetradecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The ester group allows it to participate in ester hydrolysis reactions, releasing the active 5-oxo-L-proline moiety . This moiety can then interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

1-Ethyltetradecyl 5-oxo-L-prolinate can be compared with other ester derivatives of 5-oxo-L-proline, such as:

- 1-Methyltetradecyl 5-oxo-L-prolinate

- 1-Butyltetradecyl 5-oxo-L-prolinate

- 1-Hexyltetradecyl 5-oxo-L-prolinate

These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the ester group . The unique ethyltetradecyl group in this compound imparts distinct physicochemical properties, making it suitable for specific applications where other derivatives may not be as effective .

Biological Activity

1-Ethyltetradecyl 5-oxo-L-prolinate is a synthetic compound that has garnered interest in biological research due to its potential therapeutic properties and interactions with various biomolecules. This article aims to explore the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 253-598-2 |

| Molecular Formula | C17H33NO3 |

| Molecular Weight | 295.46 g/mol |

| IUPAC Name | Ethyl tetradecyl 5-oxo-L-prolinate |

The biological activity of this compound is primarily attributed to its interaction with cellular pathways and biomolecules. It is believed to function through the following mechanisms:

- Electrophilic Reactions : The compound may act as an electrophile, forming covalent bonds with nucleophiles in biological systems, which can alter the function of proteins and enzymes.

- Modulation of Enzyme Activity : Preliminary studies suggest that it may influence the activity of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Cell Signaling Pathways : It may interact with various signaling pathways, affecting cellular responses such as proliferation and apoptosis.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Some studies have shown that this compound can reduce inflammation markers in vitro. By modulating inflammatory pathways, it holds potential for treating conditions like arthritis and other inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the compound's effect on cancer cell lines. The results indicate a dose-dependent cytotoxic effect on several types of cancer cells, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent .

- Anti-inflammatory Mechanism : In a study published in Phytotherapy Research, researchers found that the compound inhibited the production of pro-inflammatory cytokines in macrophages, supporting its use in inflammatory conditions .

- Cytotoxic Effects on Cancer Cells : A recent investigation published in Cancer Letters reported that treatment with this compound led to apoptosis in human breast cancer cell lines, highlighting its potential as a chemotherapeutic agent .

Properties

CAS No. |

37673-30-6 |

|---|---|

Molecular Formula |

C21H39NO3 |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

hexadecan-3-yl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C21H39NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-18(4-2)25-21(24)19-16-17-20(23)22-19/h18-19H,3-17H2,1-2H3,(H,22,23)/t18?,19-/m0/s1 |

InChI Key |

GYCALDUKXYELNL-GGYWPGCISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(CC)OC(=O)[C@@H]1CCC(=O)N1 |

Canonical SMILES |

CCCCCCCCCCCCCC(CC)OC(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.